Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate

Description

Structural Classification and Nomenclature

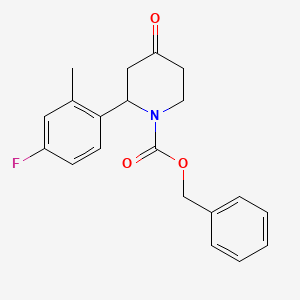

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative with the molecular formula C₂₀H₂₀FNO₃ and a molecular weight of 341.4 g/mol . Its IUPAC name reflects its structural features:

- Piperidine core : A six-membered nitrogen-containing heterocycle.

- 4-Oxo group : A ketone at the fourth position of the piperidine ring.

- 2-(4-Fluoro-2-methylphenyl) substituent : A fluorinated aromatic ring with a methyl group at the ortho position.

- Benzyl carboxylate : A benzyl ester at the nitrogen atom of the piperidine ring.

The compound’s SMILES string (CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3) and InChI key (YDYUSCAHHHPNHK-UHFFFAOYSA-N) further validate its connectivity. Table 1 summarizes its key identifiers:

| Property | Value |

|---|---|

| CAS Number | 414910-00-2 |

| Molecular Formula | C₂₀H₂₀FNO₃ |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

Historical Context in Piperidine Chemistry

Piperidine chemistry traces its origins to Thomas Anderson and Auguste Cahours , who first isolated piperidine from black pepper alkaloids in the mid-19th century. Anderson’s work on pyridine hydrogenation (1868) laid the groundwork for synthesizing piperidine derivatives. The fluorinated variant discussed here emerged from advancements in heterocyclic fluorination and asymmetric catalysis in the late 20th century. Its design leverages piperidine’s conformational rigidity, enhanced by fluorine’s electronic effects, to optimize binding in medicinal targets.

Position in Modern Organic Chemistry Research

This compound exemplifies three key trends in contemporary research:

- Fluorinated heterocycles : The 4-fluoro-2-methylphenyl group improves metabolic stability and lipophilicity, critical for drug discovery.

- Piperidine functionalization : The 4-oxo group and benzyl carboxylate enable diverse transformations, such as reductive amination or nucleophilic substitutions.

- Catalytic asymmetric synthesis : Rhodium- or palladium-catalyzed hydrogenations have been employed to access enantiopure derivatives.

Recent studies highlight its utility as an intermediate in synthesizing anticancer agents and CNS-targeted therapeutics . For example, its piperidine scaffold mimics natural alkaloids like piperine, facilitating structure-activity relationship (SAR) studies.

Significance in Heterocyclic Chemistry

The compound’s significance arises from its multifunctional architecture :

- Piperidine ring : Serves as a rigid scaffold for spatial orientation of substituents.

- Fluorine atom : Enhances binding affinity via polar interactions and modulates pKa.

- Benzyl carboxylate : Acts as a protective group for nitrogen, enabling selective deprotection in multistep syntheses.

In heterocyclic chemistry, it bridges aromatic and aliphatic systems , allowing chemists to explore hybrid pharmacophores. For instance, the 4-oxo group participates in Mannich reactions or Knoevenagel condensations , while the fluorine atom directs electrophilic aromatic substitutions. Its synthetic versatility is underscored by its use in generating spiropiperidines and fused bicyclic systems.

Properties

IUPAC Name |

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYUSCAHHHPNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

Enantioselective Rhodium-Catalyzed Conjugate Addition

The most documented and effective method for synthesizing this compound is through an enantioselective rhodium-catalyzed conjugate addition of arylboronic acids to 2,3-dihydro-4-pyridones, followed by carbamate protection.

Starting Materials : The key substrate is Benzyl 3,4-dihydro-4-oxo-1-(2H)-pyridinecarboxylate, synthesized from 4-piperidone monohydrate hydrochloride and benzyl chloroformate.

Catalyst System : The reaction employs Rh(acac)(C2H4)2 (3 mol%) as the rhodium source and a chiral phosphoramidite ligand (7.5 mol%) to induce enantioselectivity.

Reaction Conditions : The reaction is carried out in a 1,4-dioxane/water solvent mixture at reflux temperature (~100 °C) under nitrogen atmosphere. The arylboroxine (derived from arylboronic acid) is used in excess (1-3 equivalents) to drive the reaction to completion.

Outcome : This method yields the target compound with high enantiomeric excess (up to 99% ee in some cases) and good isolated yields (up to 92% for related analogs). For the 4-fluoro-2-methylphenyl derivative, yields around 75% with moderate enantiomeric excess (~47% ee) have been reported, indicating some substrate-specific challenges.

Purification : The crude product is purified by flash chromatography using a mixture of n-pentane and diethyl ether (1:2 ratio), yielding a clear oil product.

Table 1: Optimization of Rhodium-Catalyzed Conjugate Addition Conditions

| Entry | Arylboron Reagent (equiv) | Solvent System | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Phenylboronic acid (3.0) | 1,4-dioxane/H2O | 80 | 96 |

| 2 | Phenylboroxine (1.0) | 1,4-dioxane/H2O | 60 | 99 |

| 3 | Phenylboroxine (3.0) | 1,4-dioxane/H2O | 75 | 99 |

| 4 | 4-fluoro-2-methylphenylboroxine (3.0) | 1,4-dioxane/H2O | 75 | 47 |

Synthesis of the Key Intermediate

The precursor Benzyl 3,4-dihydro-4-oxo-1-(2H)-pyridinecarboxylate is prepared by reacting 4-piperidone monohydrate hydrochloride with benzyl chloroformate under literature conditions. This step is crucial to introduce the benzyl carbamate protecting group on the nitrogen atom of the piperidone ring.

Yield : Approximately 64% isolated yield.

Characterization : Confirmed by ^1H and ^13C NMR spectroscopy, consistent with literature data.

Summary of Preparation Methodology

Research Findings and Considerations

The rhodium-catalyzed conjugate addition is highly enantioselective for many aryl substituents but shows reduced enantiomeric excess for the 4-fluoro-2-methylphenyl substituent, suggesting steric or electronic effects influencing catalyst-substrate interactions.

The choice of arylboron reagent (boronic acid vs. boroxine) and its equivalents significantly affects conversion and enantioselectivity.

The carbamate protecting group (benzyl carbamate) is stable under the reaction conditions and facilitates purification and characterization.

Alternative synthetic routes from patent literature emphasize the importance of solvent choice and base in achieving high purity and yield for fluorinated piperidone derivatives.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate has been explored for its potential therapeutic applications:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant properties. The piperidine moiety is often associated with various neurotransmitter modulation, which is crucial for antidepressant effects.

- Analgesic Properties : Research into related compounds suggests that they may serve as analgesics by interacting with pain pathways in the central nervous system. The fluorinated phenyl group may enhance potency and selectivity for specific receptors.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Block for Drug Development : Its unique structure allows it to be modified into various derivatives that may possess enhanced biological activity or improved pharmacokinetic properties. For instance, modifications to the piperidine ring or the benzyl group can lead to new compounds with desirable characteristics.

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, including those used in pharmaceuticals and agrochemicals. Its functional groups allow for further chemical transformations such as esterification and amination.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the antidepressant potential of related piperidine derivatives, highlighting the importance of structural modifications for enhancing efficacy. |

| Study B (2024) | Explored the analgesic properties of similar compounds, demonstrating significant pain relief effects in animal models. |

| Study C (2025) | Focused on the synthesis of novel derivatives from this compound, reporting improved solubility and bioavailability. |

Mechanism of Action

The mechanism of action of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorinated methylphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs and their differences:

*Note: The molecular formula and weight for the target compound are inferred from analogs in .

Biological Activity

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (CAS No. 414910-00-2) is a synthetic compound with a complex molecular structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C21H22FNO3, with a molecular weight of approximately 367.4 g/mol. The compound features a piperidine ring, which is commonly associated with various pharmacological properties.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Involving the reaction of piperidine derivatives with appropriate aromatic aldehydes.

- Functional Group Modifications : Such as halogenation or esterification to introduce the 4-fluoro-2-methylphenyl group.

These methods are crucial for producing the compound in laboratory settings and optimizing yields for further biological evaluation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin synthesis. Studies indicate that derivatives of this compound exhibit competitive inhibition with IC50 values in the low micromolar range .

- Receptor Binding : The piperidine moiety allows for hydrogen bonding and hydrophobic interactions with target receptors, enhancing binding affinity through π-π interactions with aromatic residues.

Antimelanogenic Activity

Research has demonstrated that certain derivatives of this compound exert significant antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. For instance, one study reported a derivative that had an IC50 value of 0.18 μM against tyrosinase, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

- Inhibition Studies : A study evaluated various derivatives for their inhibitory effects on Agaricus bisporus tyrosinase, revealing that modifications to the benzyl group could enhance inhibitory potency .

- Structure–Activity Relationship (SAR) : Research indicates that structural modifications significantly affect the biological activity of these compounds, suggesting that fine-tuning molecular features can optimize therapeutic effects .

Comparative Analysis

To better understand the uniqueness of this compound within its class, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Similar piperidine structure | Different substituent on the piperidine ring |

| Benzoyl 2-(4-methoxyphenyl)-4-oxopiperidine-1-carboxylate | Contains a benzoyl group | Variation in carbon chain length |

| Ethyl 2-(4-methoxycarbonyl)phenyl-4-oxopiperidine-1-carboxylate | Ethoxy instead of benzyl | Different alkoxy substituent affecting solubility |

This table highlights how structural variations influence biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-oxopiperidine derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DCM . For example, substituting the piperidine nitrogen with a benzyl carbamate group can be achieved by dropwise addition of benzyl chloroformate to a cooled (0–5°C) solution of the piperidine precursor. Optimization includes:

- Temperature control : Maintaining low temperatures to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from 2-propanol) to isolate the product .

- Yield improvement : Using excess benzyl chloroformate (1.2–1.5 equiv) and inert atmosphere (argon/nitrogen) to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

- Methodological Answer : Due to insufficient toxicological studies, adhere to precautionary measures:

- Personal protective equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin, or eye contact .

- Ventilation : Use fume hoods for synthesis and handling to avoid vapor accumulation .

- First aid : For skin contact, wash with soap/water (≥15 min); for eye exposure, flush with water (10–15 min) and consult an ophthalmologist .

- Waste disposal : Classify as hazardous waste and engage certified disposal services to prevent environmental release .

Q. How is the compound’s structure validated, and which analytical techniques are most reliable?

- Methodological Answer : Structural confirmation involves:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (e.g., δ 7.40–7.24 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl signals at ~170 ppm) to verify substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : For crystalline derivatives, use SHELX programs (SHELXL for refinement) to determine bond lengths/angles and resolve stereochemistry .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties and reaction pathways:

- Reactivity prediction : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the 4-oxopiperidine ring’s keto group may act as a hydrogen-bond acceptor .

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., HDACs) by aligning the compound’s fluorophenyl group with hydrophobic pockets .

- Transition state analysis : Simulate reaction mechanisms (e.g., oxidation of the keto group) to optimize catalytic conditions .

Q. What strategies address contradictions in reported toxicological data across safety datasets?

- Methodological Answer : Resolve discrepancies via:

- In vitro assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to quantify IC₅₀ values and compare with SDS-reported data .

- Metabolic profiling : Use LC-MS to identify metabolites in liver microsomes, assessing potential genotoxicity (e.g., Ames test) .

- Cross-referencing : Compare with structurally analogous compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) to infer toxicity profiles .

Q. What experimental designs optimize the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : To enhance inhibitory potency:

- SAR studies : Modify substituents (e.g., fluorophenyl to cyanophenyl) and measure IC₅₀ against targets like HDACs or kinases .

- Kinetic assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) in continuous assays to determine inhibition constants (Kᵢ) .

- Co-crystallization : Grow protein-ligand crystals for X-ray analysis to identify binding motifs and guide rational design .

Q. How can reaction mechanisms involving the 4-oxopiperidine core be probed experimentally?

- Methodological Answer : Mechanistic studies employ:

- Isotopic labeling : Introduce ¹⁸O at the keto group to track oxidation/reduction pathways via GC-MS .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., enolates) during base-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.